Ethyl 3-chloro-4-n-propoxybenzoylformate
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Overview
Description
Ethyl 3-chloro-4-n-propoxybenzoylformate is a chemical compound with the molecular formula C13H15ClO4 and a molecular weight of 270.71 g/mol . It is known for its unique structure, which includes a chloro group, a propoxy group, and an ethyl ester group attached to a benzoylformate backbone . This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-4-n-propoxybenzoylformate typically involves the esterification of 3-chloro-4-n-propoxybenzoic acid with ethyl formate in the presence of a suitable catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield . The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-n-propoxybenzoylformate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoylformate moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, methanol), catalysts (palladium, copper)
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (THF, ethanol)
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetone)
Major Products Formed
Substitution: Ethyl 3-amino-4-n-propoxybenzoylformate, Ethyl 3-thio-4-n-propoxybenzoylformate
Reduction: Ethyl 3-chloro-4-n-propoxybenzyl alcohol
Oxidation: Ethyl 3-chloro-4-n-propoxybenzoic acid
Scientific Research Applications
Ethyl 3-chloro-4-n-propoxybenzoylformate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Industry: In the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-4-n-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to form the corresponding carboxylic acid . These reactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3-chloro-4-n-propoxybenzoylformate can be compared with other similar compounds, such as:
Ethyl 3-chloro-4-methoxybenzoylformate: Similar structure but with a methoxy group instead of a propoxy group.
Ethyl 3-chloro-4-ethoxybenzoylformate: Similar structure but with an ethoxy group instead of a propoxy group.
Ethyl 3-chloro-4-butoxybenzoylformate: Similar structure but with a butoxy group instead of a propoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 2-(3-chloro-4-propoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-7-18-11-6-5-9(8-10(11)14)12(15)13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWWIYZMAUGKMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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